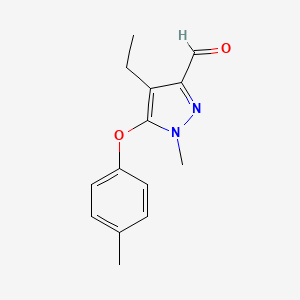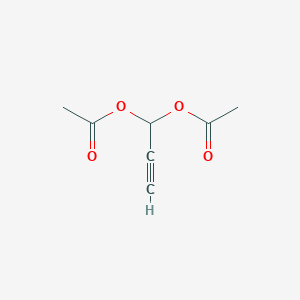
19-Hydroxyvenalstonidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
19-Hydroxyvenalstonidine is an indole alkaloid derived from the Melodinus genus, specifically from Melodinus reticulatus . This compound is part of a broader class of natural products known for their diverse structures and significant biological activities. Indole alkaloids, including this compound, have been extensively studied for their medicinal properties, particularly in traditional Chinese medicine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxyvenalstonidine involves several steps, starting from simpler indole alkaloids. The process typically includes hydroxylation reactions, which introduce the hydroxyl group at the 19th position of the molecule. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of plant cell cultures or microbial fermentation. These methods can be optimized to enhance the production efficiency and scalability, making the compound more accessible for research and therapeutic applications .
化学反応の分析
Types of Reactions: 19-Hydroxyvenalstonidine undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group into a hydrogen atom, altering the compound’s properties.
Substitution: Substitution reactions can replace the hydroxyl group with other functional groups, such as halogens or amines
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce simpler hydrocarbons .
科学的研究の応用
19-Hydroxyvenalstonidine has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and synthesis of indole alkaloids.
作用機序
The mechanism of action of 19-Hydroxyvenalstonidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may interact with cellular signaling pathways involved in inflammation and immune response, thereby exerting its anti-inflammatory and immunosuppressive effects .
類似化合物との比較
Venalstonine: Another indole alkaloid from the Melodinus genus, known for its cytotoxic properties.
Bis-19β-hydroxyvenalstonidine: A bisindole alkaloid with similar structural features but distinct biological activities.
Melosuavine C: Another related compound with notable anti-inflammatory effects.
Uniqueness: 19-Hydroxyvenalstonidine stands out due to its specific hydroxylation at the 19th position, which imparts unique chemical and biological properties. This modification enhances its reactivity and potential therapeutic applications compared to other indole alkaloids .
特性
CAS番号 |
87387-67-5 |
|---|---|
分子式 |
C21H24N2O4 |
分子量 |
368.4 g/mol |
IUPAC名 |
methyl 20-hydroxy-3-oxa-6,16-diazaheptacyclo[15.2.2.11,6.02,4.09,17.010,15.09,22]docosa-10,12,14-triene-18-carboxylate |
InChI |
InChI=1S/C21H24N2O4/c1-26-17(25)12-8-19-15(24)9-21(12)20(11-4-2-3-5-13(11)22-21)6-7-23(18(19)20)10-14-16(19)27-14/h2-5,12,14-16,18,22,24H,6-10H2,1H3 |
InChIキー |
HNUOJNHAJOCKBT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CC23C(CC14C5(C2N(CC5)CC6C3O6)C7=CC=CC=C7N4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)

![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)
